Tropylium tetrafluoroborate

Descripción general

Descripción

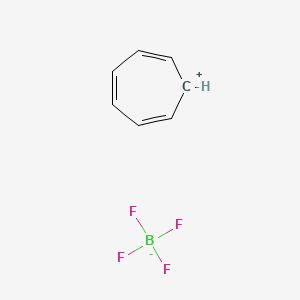

Tropylium tetrafluoroborate is an organic compound with the chemical formula [C7H7]+[BF4]−. It contains the tropylium cation and the non-coordinating tetrafluoroborate counteranion. This compound is a rare example of a readily isolable carbocation and appears as a white solid . The tropylium ion is a cyclic, planar organic cation with aromatic properties due to its six π-electrons in a conjugated ring system .

Métodos De Preparación

Tropylium tetrafluoroborate can be synthesized by reacting cycloheptatriene with phosphorus pentachloride, followed by tetrafluoroboric acid . The reaction conditions typically involve:

Cycloheptatriene: The starting material.

Phosphorus pentachloride: Used to chlorinate cycloheptatriene.

Tetrafluoroboric acid: Reacts with the chlorinated product to form this compound.

Industrial production methods are similar, focusing on optimizing reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Tropylium tetrafluoroborate undergoes various types of chemical reactions, including:

Hydroboration: Promotes the reduction of nitriles, imines, and amides to amines.

Oxidation: Can be oxidized to tropone by rabbit liver aldehyde oxidase.

Substitution: Involved in α-cyanation of imines and stereoselective α-alkylation of aldehydes.

Electrochemical Redox Transformations: Participates in oxidative C-H activation of aliphatic aldehydes.

Common reagents and conditions used in these reactions include pinacolborane for hydroboration and various oxidizing agents for oxidation reactions. Major products formed include amines, tropone, and functionalized aldehydes.

Aplicaciones Científicas De Investigación

Tropylium tetrafluoroborate has a wide range of scientific research applications:

Mecanismo De Acción

The tropylium ion, being a non-benzenoid aromatic species, acts as a catalyst in various organic transformations. Its positive charge and aromatic nature make it prone to nucleophilic and electrophilic reactions. This enables it to assist in hydroboration, oxidative functionalization, and other reactions by stabilizing transition states and intermediates . The molecular targets and pathways involved include the activation of substrates through its Lewis acid properties .

Comparación Con Compuestos Similares

Tropylium tetrafluoroborate is unique due to its stability as a carbocation and its versatility in catalysis. Similar compounds include:

Triphenylmethyl chloride (trityl chloride): Another stable carbocation used in organic synthesis.

Cycloheptatrienyl tetrafluoroborate: A synonym for this compound.

Compared to these compounds, this compound offers better functional group tolerance, selectivity, and ease of handling in various reactions .

Actividad Biológica

Tropylium tetrafluoroborate, with the formula , is an organic compound that serves as a stable source of the tropylium ion. This ion has garnered attention in organic chemistry due to its unique properties and reactivity, particularly in catalyzing various chemical transformations. This article explores the biological activity of this compound, focusing on its catalytic roles, mechanisms of action, and potential applications in synthetic chemistry.

This compound is characterized by its non-hygroscopic nature and stability compared to other tropylium salts, such as halides or perchlorates, which are often hygroscopic and less stable. Its preparation involves the reaction of cycloheptatriene with phosphorus pentachloride followed by treatment with tetrafluoroboric acid . The compound appears as a white solid and is soluble in polar solvents.

Hydroboration Reactions

Recent studies have highlighted the efficiency of this compound as a catalyst in hydroboration reactions. For instance, it was found to effectively catalyze the reaction between phenylacetylene and pinacolborane under optimized conditions, achieving yields between 46% and 66% . The mechanism involves the formation of a borenium ion intermediate through hydride abstraction from pinacolborane by the tropylium ion. This process underscores the role of this compound in facilitating organic transformations without the need for metal catalysts, thus providing a greener alternative for chemical synthesis.

Table 1: Summary of Hydroboration Reaction Conditions

| Reaction Component | Optimal Conditions | Yield (%) |

|---|---|---|

| Phenylacetylene + HBpin | 2 mol% catalyst at 70°C | 46-66 |

| This compound | Neat conditions | Varies |

Hydration Reactions

This compound has also been demonstrated to catalyze hydration reactions of alkynes efficiently. This metal-free approach allows for the conversion of alkynes into alcohols, showcasing the versatility of tropylium salts in promoting hydration without traditional metal catalysts .

Mechanistic Insights

The catalytic mechanisms involving tropylium ions are complex and involve several steps. For example, during hydroboration, the tropylium ion interacts with boron reagents to form reactive intermediates that can lead to further transformations. Studies utilizing NMR spectroscopy have provided insights into these mechanisms, revealing that a pre-activation period is necessary before significant conversion occurs .

Figure 1: Mechanism Overview of Tropylium-Catalyzed Hydroboration

- Hydride abstraction from HBpin by the tropylium ion.

- Formation of a borenium ion intermediate.

- Subsequent nucleophilic attack leading to product formation.

Biological Applications and Case Studies

The reactivity of this compound extends beyond simple organic transformations; it has been employed in synthesizing biologically relevant compounds. For instance, research has indicated that tropylium salts can facilitate C-N bond formation reactions using substrates like hydrazides to generate significant products efficiently .

Case Study: Synthesis of N′,N′-di(cyclohepta-2,4,6-trien-1-yl)pyridine-4-carbohydrazide

- Substrates Used : Nicotinic acid hydrazide and isonicotinic acid hydrazide.

- Catalyst : this compound.

- Yield Achieved : Up to 93%.

- Methodology : Conducted in water at room temperature, showcasing an eco-friendly approach.

Propiedades

IUPAC Name |

cyclohepta-1,3,5-triene;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7.BF4/c1-2-4-6-7-5-3-1;2-1(3,4)5/h1-7H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVQHTIKOZVGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C[CH+]C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301068844 | |

| Record name | Cycloheptatrienylium tetrafluoroborate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301068844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27081-10-3 | |

| Record name | Tropylium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027081103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloheptatrienylium, tetrafluoroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cycloheptatrienylium tetrafluoroborate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301068844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloheptatrienylium tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROPYLIUM TETRAFLUOROBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFS83J4CRL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Tropylium tetrafluoroborate?

A1: this compound has the molecular formula C7H7BF4 and a molecular weight of 177.98 g/mol. []

Q2: How is the structure of the Tropylium cation stabilized?

A2: The Tropylium cation (C7H7+) exhibits exceptional stability due to its aromatic character. It possesses 6 π electrons delocalized over its seven-membered ring, fulfilling Hückel's rule for aromaticity. []

Q3: What spectroscopic techniques are used to characterize this compound?

A3: Common techniques include 1H NMR, 13C NMR, and IR spectroscopy. These methods provide information on the structure, bonding, and electronic environment within the molecule. [, , ]

Q4: How does this compound react as an electrophile?

A4: The positively charged, electron-deficient Tropylium cation readily reacts with electron-rich species (nucleophiles). This electrophilic nature allows it to participate in reactions like electrophilic aromatic substitutions and additions. [, ]

Q5: Can you give an example of this compound's use in synthesizing heptafulvenes?

A5: this compound reacts with tertiary carbanions containing leaving groups, forming covalent adducts. These adducts can be further transformed into heptafulvene derivatives. []

Q6: How is this compound employed in the synthesis of 7-alkynyl cycloheptatrienes?

A6: Copper(I)-catalyzed cross-coupling reactions between terminal alkynes and this compound provide efficient access to 7-alkynyl cycloheptatrienes. This method displays broad functional group tolerance and applicability in late-stage functionalization of natural products. [, ]

Q7: Are there any reports on using this compound in the synthesis of barbaralyl-substituted allenyl acid esters?

A7: Yes, recent research demonstrates that copper(I)-catalyzed cross-coupling rearrangements of terminal alkynes with this compound yield barbaralyl-substituted allenyl acid esters. Mechanistic studies suggest a copper carbene intermediate is formed through the cycloisomerization of a π-alkyne-Cu(I) complex, followed by migratory insertion with another terminal alkyne. [, ]

Q8: How does this compound function as a hydride abstractor?

A8: this compound can abstract hydride ions (H-) from suitable substrates due to the high stability of the resulting cycloheptatriene. This property is utilized in various organic transformations. []

Q9: Can you elaborate on the reaction of this compound with lithium cyclopentadienides?

A9: This reaction produces a mixture of isomeric dihydrosesquifulvalenes. Further lithiation and reaction with molybdenum complexes lead to the formation of sesquifulvalene complexes. These complexes can be further modified to obtain bimetallic complexes with bridged cyclopentadienylcycloheptatrienyl ligands. []

Q10: How does solvent influence the reactivity of this compound?

A10: The choice of solvent can impact the extent of ion pairing between the Tropylium cation and tetrafluoroborate anion, thereby influencing its reactivity. Polar solvents tend to favor dissociated ions, leading to increased reactivity. [, ]

Q11: Have computational methods been employed to study this compound?

A11: Yes, computational techniques like DFT calculations have been used to investigate the mechanism of reactions involving this compound. They provide insights into transition states, intermediates, and energy profiles, aiding in understanding reaction pathways. []

Q12: Has the structure-activity relationship (SAR) of this compound derivatives been explored?

A12: While limited information is available on specific SAR studies of this compound, research on related tropylium salts suggests that substituents on the seven-membered ring can influence its electrophilicity and reactivity. [, ]

Q13: Are there any QSAR models developed for predicting the reactivity of this compound and its analogues?

A13: While specific QSAR models focusing solely on this compound are scarce, researchers often utilize computational tools and databases to predict the reactivity of similar cyclic carbocations based on their structural features and electronic properties. []

Q14: What is the stability of this compound under different conditions?

A14: It is generally stable under anhydrous conditions, but can be hydrolyzed in the presence of water. It is essential to store and handle this compound appropriately to prevent degradation. []

Q15: Are there any specific materials that should be avoided when working with this compound?

A15: Strong nucleophiles, reducing agents, and strong bases should be avoided due to their potential reactivity with this compound. Additionally, materials susceptible to electrophilic attack should be handled with caution. []

Q16: Has the performance of this compound been evaluated under continuous flow conditions?

A16: Yes, research has explored the use of this compound in continuous flow systems for prenylation reactions of phenols. These studies aim to improve reaction efficiency and scalability. []

Q17: Are there any known charge-transfer complex formations involving this compound?

A17: Yes, this compound forms charge-transfer inclusion complexes with pillar[6]arenes. The cavity size of the pillar[6]arenes plays a crucial role in complex formation. []

Q18: Has the complexation behavior of this compound with crown ethers been investigated?

A18: Yes, studies have investigated the interaction of this compound with dibenzo-24-crown-8, revealing encapsulation of the Tropylium ion within the crown ether cavity through charge-transfer π-π interactions. []

Q19: Have any crystallographic studies been conducted on this compound and its complexes?

A19: X-ray crystallographic studies have been conducted on various this compound complexes to elucidate their three-dimensional structures and provide insights into bonding modes and intermolecular interactions. [, , ]

Q20: Are there any strategies for recycling or managing waste generated from processes involving this compound?

A20: While specific recycling protocols for this compound are not widely established, responsible waste management practices are crucial. This includes following appropriate disposal guidelines for chemical waste and exploring potential methods for recovering valuable components. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.